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Introduction:

CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of
glutaminase (GLS), a key enzyme in the metabolic pathway of glutamine.[1] Many tumor cells
exhibit a high dependence on glutamine for energy production and the synthesis of essential
macromolecules, a phenomenon often referred to as "glutamine addiction.”[2] By inhibiting
glutaminase, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in
some cases, cell death.[3] These characteristics make CB-839 a promising therapeutic agent
currently under investigation in multiple clinical trials for various solid tumors and hematologic
malignancies.[4][5] This document provides a detailed overview of the in vivo experimental
protocols for evaluating the efficacy of CB-839, based on published preclinical studies.

Mechanism of Action: Glutaminase Inhibition

CB-839 is a first-in-class, oral, small-molecule inhibitor that allosterically targets and selectively
inhibits both splice variants of glutaminase (KGA and GAC).[1][4] Glutaminase catalyzes the
conversion of glutamine to glutamate, which is a critical step for the entry of glutamine into the
tricarboxylic acid (TCA) cycle.[2] Inhibition of this enzyme by CB-839 leads to a significant
reduction in intracellular glutamate levels and downstream metabolites of the TCA cycle.[1][6]
This disruption of cellular metabolism results in decreased production of ATP and glutathione,
ultimately impairing the growth and survival of cancer cells that are dependent on glutamine.[3]

[6]
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Figure 1: Mechanism of Action of CB-839.

In Vivo Experimental Protocols

The following protocols are synthesized from preclinical studies evaluating CB-839 in various
cancer models.

Xenograft Tumor Model Protocol

This protocol outlines the general procedure for establishing and utilizing xenograft models to
assess the anti-tumor activity of CB-839.

Materials:
o CB-839 (Telaglenastat)
e Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)

o Cancer cell lines (e.g., HCC-1806 for triple-negative breast cancer, CAL-27 for head and
neck squamous cell carcinoma, H460 for lung cancer)[1][7][8]

e Immunocompromised mice (e.g., female SCID/Bg mice, nude mice)[6][8]
o Matrigel (or similar basement membrane matrix)

o Calipers for tumor measurement

o Standard animal housing and care facilities

Procedure:

e Cell Culture: Culture the selected cancer cell line under standard conditions recommended
by the supplier.

e Animal Acclimatization: Acclimatize the mice to the facility for at least one week prior to the
experiment.

e Tumor Cell Implantation:
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o Harvest cancer cells during their exponential growth phase.

o Resuspend the cells in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel
(typically a 1:1 ratio).

o Subcutaneously inject the cell suspension (e.g., 2.5 x 1076 cells in 0.1 mL) into the flank or
mammary fat pad of each mouse.[6]

e Tumor Growth Monitoring:
o Monitor the mice regularly for tumor formation.

o Once tumors are palpable, measure their dimensions (length and width) with calipers
every 2-3 days.

o Calculate tumor volume using the formula: Volume = (Width"2 x Length) / 2.
e Randomization and Treatment Initiation:

o When the average tumor volume reaches a predetermined size (e.g., 100-200 mma3),
randomize the mice into treatment and control groups.

o Administer CB-839 orally (p.0.) via gavage at the desired dose and schedule (e.g., twice
daily, BID). The vehicle solution is administered to the control group.

o Data Collection and Endpoints:
o Continue to monitor tumor volume and body weight throughout the study.

o Primary endpoints typically include tumor growth inhibition (TGI) and changes in body
weight (as a measure of toxicity).

o At the end of the study (defined by a specific time point or when tumors in the control
group reach a maximum allowed size), euthanize the mice and excise the tumors for
further analysis (e.g., pharmacodynamic studies, western blotting, immunohistochemistry).
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Figure 2: General Workflow for a Xenograft Study.

Combination Therapy Protocol (CB-839 with Radiation)

This protocol is adapted from studies investigating the synergistic effects of CB-839 and
ionizing radiation (IR).[7][9]

Procedure:
o Xenograft Model Establishment: Follow steps 1-4 of the Xenograft Tumor Model Protocol.
e Treatment Groups: Randomize mice into four groups:

Vehicle control

[¢]

[e]

CB-839 alone

[e]

lonizing Radiation (IR) alone

CB-839 in combination with IR

o

o Treatment Administration:
o Begin administration of CB-839 or vehicle as per the defined schedule.

o At a specified time after the initiation of CB-839 treatment, irradiate the tumors of the IR
and combination therapy groups with a single dose of radiation.

o Data Collection and Endpoints: Monitor tumor growth and body weight as described
previously. The primary endpoint is to assess if the combination therapy results in
significantly greater tumor growth delay compared to either monotherapy.

Quantitative Data Summary
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The following tables summarize key quantitative data from preclinical in vivo studies of CB-839.

Table 1: Antitumor Activity of CB-839 in Xenograft Models

Tumor
Cancer cell Li Mouse CB-839 Treatmen  Growth Referenc
ell Line
Type Strain Dose t Duration Inhibition e
(TGI)
Triple- o
) ) Significant
Negative Patient- 200 mg/kg, )
) SCID/Bg 28 days antitumor [1]
Breast Derived BID o
activity
Cancer
HER2+ Significant
Not 200 mg/kg,  Not )
Breast JIMT-1 - - antitumor [1]
Specified BID Specified o
Cancer activity
Head and Reduced
Neck tumor
Not Not Not
Squamous  CAL-27 -~ - - growth (in [7]
Specified Specified Specified o
Cell combinatio
Carcinoma n with IR)
Increased
response
Lung Not
H460 Nude N Short-term  to [8]
Cancer Specified )
radiotherap
y by 30%
Table 2: In Vitro Antiproliferative Activity of CB-839
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Cell Line Cancer Type IC50 (pM) Reference
Triple-Negative Breast

HCC1806 <0.1 [6]
Cancer
Triple-Negative Breast

MDA-MB-231 ~0.2 [6]
Cancer

T47D ER+ Breast Cancer > 10 [6]
Chronic Lymphocytic

HG-3 _ ympnocy 0.41 [10]
Leukemia
Chronic Lymphocytic

MEC-1 66.2 [10]

Leukemia

Pharmacodynamic and Biomarker Analysis

To confirm the on-target activity of CB-839 in vivo, pharmacodynamic (PD) studies are

essential.

Protocol for PD Analysis:

o Sample Collection: At the end of the in vivo study, or at specified time points after the final

dose, collect tumor tissue and blood samples.

o Metabolite Extraction: Rapidly freeze tumor tissue in liquid nitrogen and perform metabolite

extraction using appropriate solvents (e.g., methanol/acetonitrile/water).

o Metabolite Analysis: Analyze the levels of glutamine, glutamate, and other TCA cycle

intermediates using techniques such as liquid chromatography-mass spectrometry (LC-MS).

o Biomarker Assessment: Evaluate the expression of potential biomarkers of sensitivity, such

as GAC protein levels, in tumor tissues via western blotting or immunohistochemistry.[1]

Expected Outcomes:

o A significant decrease in the intratumoral ratio of glutamate to glutamine in CB-839-treated

animals compared to controls.
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Reduced levels of downstream TCA cycle intermediates in tumors from the treatment group.

[6]

This comprehensive set of protocols and data provides a foundational framework for

researchers to design and execute in vivo studies to further investigate the therapeutic
potential of CB-839.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of
CB-839 (Telaglenastat)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681060#spc-839-in-vivo-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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